2-(4-fluorophenyl)-3-(2-methoxynaphthalen-1-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
説明
特性
IUPAC Name |
2-(4-fluorophenyl)-3-(2-methoxynaphthalen-1-yl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2/c1-28-20-13-8-15-5-2-3-6-18(15)21(20)22-25-14-4-7-19(25)23(27)26(22)17-11-9-16(24)10-12-17/h2-3,5-6,8-13,19,22H,4,7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCYUEFZCAIOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3N4CCCC4C(=O)N3C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Structural Formula
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H22FN3O
- Molecular Weight : 339.41 g/mol
- IUPAC Name : 2-(4-fluorophenyl)-3-(2-methoxynaphthalen-1-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
Chemical Characteristics
The compound features a pyrrolo[1,2-c]imidazole core, which is often associated with various pharmacological activities. The presence of the fluorophenyl and methoxynaphthalene groups may influence its interaction with biological targets.
Research indicates that compounds containing imidazole structures can act on various biological targets, particularly in the central nervous system. They are known to modulate neurotransmitter systems, including GABA-A receptors, which are crucial for maintaining neuronal excitability and are implicated in anxiety and mood disorders.
Pharmacological Studies
Recent studies have highlighted the following biological activities associated with related compounds:
- GABA-A Receptor Modulation :
- Antitumor Activity :
- Metabolic Stability :
Case Study 1: GABA-A Modulation
A study investigating a series of imidazole derivatives found that specific substitutions on the phenyl ring significantly enhanced binding affinity to the GABA-A receptor's α1/γ2 interface. The compound under discussion was evaluated alongside these derivatives for its potential as a PAM .
Case Study 2: Anticancer Efficacy
In vitro assays demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines. For example, one study reported an EC50 value of 0.3 nM for a structurally similar compound in inhibiting cancer cell proliferation . This suggests that our compound may also possess similar anticancer properties.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | EC50 (nM) | Reference |
|---|---|---|---|
| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole | GABA-A PAM | 90 | |
| (8S,9R)-47 | PARP Inhibitor | 0.87 | |
| Alpidem | GABA-A PAM | 1200 |
Table 2: Metabolic Stability Comparison
類似化合物との比較
Key Observations :
- Yield Trends : Substituent electronic properties influence yields. Electron-withdrawing groups (e.g., nitro in exo-46) reduce yields (58%), while bulky aromatic groups (anthracene in exo-47) improve yields (79%) due to stabilizing π-π interactions .
- Physical State : Methoxy and methyl groups (exo-44) favor crystalline solids, whereas nitro derivatives (exo-46) form amorphous foams. The target compound’s methoxynaphthyl group may promote crystallinity, though its exact state is unreported.
- Spectral Data: Fluorine substituents (exo-45, target compound) induce distinct splitting patterns in ¹H NMR. The methoxy group in the target compound would show a singlet near δ 3.90 ppm, absent in non-methoxy analogs.
Heterocyclic and Functional Group Variations
Thioxo Derivatives
Replacing the methoxynaphthyl group with a thioxo moiety (e.g., 2-phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one) introduces a thioamide functional group.
Triazolo Analogs
Compounds like 2-(4-fluorophenyl)hexahydro-3-thioxo-1H-[1,2,4]triazolo[1,2-a]pyridazin-1-one () replace the pyrroloimidazolone core with a triazolo-pyridazine system. This alters electronic properties, reducing aromaticity and increasing conformational flexibility .
Discussion of Structural and Functional Implications
- Steric Influence : The 2-methoxynaphthalen-1-yl group introduces steric hindrance, which may slow reaction kinetics relative to less bulky substituents (e.g., exo-45’s 8-fluoronaphthyl group).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
